3-Iodophenylacetonitrile

Description

The exact mass of the compound 3-Iodophenylacetonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Iodophenylacetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Iodophenylacetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

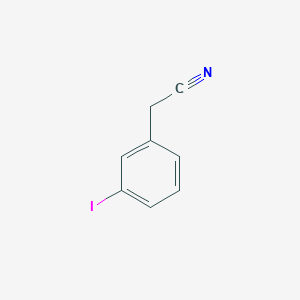

Structure

3D Structure

Properties

IUPAC Name |

2-(3-iodophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6IN/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVOKGAHCTHNWIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374766 | |

| Record name | 3-Iodophenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130723-54-5 | |

| Record name | 3-Iodophenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-iodophenyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: 3-Iodophenylacetonitrile (CAS 130723-54-5) – A Bifunctional Scaffold for Divergent Synthesis

Executive Summary

3-Iodophenylacetonitrile (CAS 130723-54-5), also known as 3-iodobenzyl cyanide, represents a high-value "bifunctional" intermediate in modern drug discovery. Its structural utility lies in the orthogonality of its two functional handles: a highly reactive aryl iodide for palladium-catalyzed cross-coupling and a versatile nitrile moiety for heterocycle formation or functional group interconversion.

This guide provides a technical analysis of this compound, detailing its synthesis, safety protocols, and application in the generation of privileged medicinal scaffolds, including 5-HT7 receptor ligands and anti-infective agents.

Chemical Profile & Physical Properties[1][2][3][4][5][6][7]

3-Iodophenylacetonitrile is a pale cream to yellow crystalline solid. Its stability profile requires specific handling to prevent hydrolysis or photolytic degradation of the carbon-iodine bond.

| Property | Specification |

| CAS Number | 130723-54-5 |

| IUPAC Name | 2-(3-iodophenyl)acetonitrile |

| Molecular Formula | C₈H₆IN |

| Molecular Weight | 243.04 g/mol |

| Melting Point | 34–38 °C |

| Boiling Point | ~138 °C (at 12 mmHg) |

| Solubility | Soluble in MeOH, DCM, EtOAc; Insoluble in water |

| Reactivity Hazards | Light sensitive (C-I bond cleavage); Incompatible with strong oxidizers |

Safety Advisory: This compound is classified as Harmful if swallowed, inhaled, or in contact with skin (H302+H312+H332).[1] It causes serious eye irritation (H319).[2] All manipulations must be performed in a fume hood using nitrile gloves and safety goggles.

Synthetic Routes and Production

The synthesis of 3-iodophenylacetonitrile is typically achieved via a two-step sequence starting from 3-iodotoluene. This route is preferred over direct iodination of phenylacetonitrile due to regioselectivity issues.

Synthesis Workflow[10]

-

Radical Bromination: 3-Iodotoluene is brominated at the benzylic position using N-bromosuccinimide (NBS) or elemental bromine under photochemical conditions to yield 3-iodobenzyl bromide (CAS 49617-83-6).

-

Nucleophilic Substitution (Cyanation): The benzyl bromide undergoes an SN2 reaction with an inorganic cyanide source (NaCN or KCN) to form the target nitrile.

Visualization of Synthesis Pathway

Figure 1: Stepwise synthesis of 3-iodophenylacetonitrile from 3-iodotoluene via benzylic bromination and cyanation.

Experimental Protocol: Cyanation of 3-Iodobenzyl Bromide

Note: This protocol is adapted from standard benzyl cyanide synthesis methodologies to ensure high yield and safety.

Reagents:

-

3-Iodobenzyl bromide (1.0 eq)

-

Sodium Cyanide (NaCN) (1.2 eq) [POISON HAZARD]

-

Ethanol (95%)

-

Water[1]

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve NaCN (1.2 eq) in a minimal amount of water (approx. 3 mL per gram of NaCN).

-

Addition: Add Ethanol to the aqueous cyanide solution. Slowly add a solution of 3-iodobenzyl bromide (1.0 eq) in ethanol dropwise over 30 minutes.

-

Expert Insight: Slow addition prevents the formation of dimerization byproducts (stilbenes) caused by localized high concentrations of base.

-

-

Reaction: Heat the mixture to reflux (approx. 80°C) for 2–4 hours. Monitor consumption of the bromide by TLC (Hexane/EtOAc 9:1).

-

Workup:

-

Cool the reaction to room temperature.

-

Pour the mixture into crushed ice/water.

-

Extract three times with Diethyl Ether or Ethyl Acetate.

-

Cyanide Destruction: Treat the aqueous waste layer with bleach (NaOCl) in a fume hood to oxidize residual cyanide before disposal.

-

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. The crude solid can be recrystallized from ethanol/water or purified via silica gel chromatography to yield pale cream crystals.

Applications in Drug Discovery[1][2][6]

3-Iodophenylacetonitrile is a "divergent" scaffold. The iodine atom allows for the attachment of complex aryl or heteroaryl groups via cross-coupling, while the nitrile group serves as a precursor for amines, acids, or heterocycles.

The Iodine Handle: Cross-Coupling

The C-I bond is significantly weaker than C-Br or C-Cl bonds, allowing oxidative addition to occur under milder conditions. This is critical when coupling with thermally sensitive boronic acids or when avoiding high temperatures that might hydrolyze the nitrile.

-

Suzuki-Miyaura: Coupling with aryl boronic acids to form biaryl nitriles.

-

Heck Reaction: Coupling with acrylates to extend the carbon chain.

-

Sonogashira: Coupling with terminal alkynes.

The Nitrile Handle: Functionalization

-

Reduction: Lithium Aluminum Hydride (LAH) or Borane reduction yields 3-iodophenethylamine , a core scaffold for neurotransmitter analogs.

-

Hydrolysis: Acidic or basic hydrolysis yields 3-iodophenylacetic acid , a precursor for NSAID analogs (similar to Diclofenac).

-

Cyclization: Reaction with isothiocyanates yields thiazolidinones, which have demonstrated antibiotic activity against Gram-positive bacteria.

Reactivity Map

Figure 2: Divergent synthetic pathways utilizing the orthogonal reactivity of the iodine and nitrile groups.

Case Study: 5-HT7 Receptor Ligands

Research published in Bioorganic & Medicinal Chemistry Letters highlights the utility of the 3-iodophenylacetonitrile scaffold in the synthesis of aminoethylbiphenyls.

-

Objective: Develop selective ligands for the 5-HT7 serotonin receptor (implicated in circadian rhythm and mood regulation).

-

Method:

-

Suzuki Coupling: 3-Iodophenylacetonitrile was coupled with various aryl boronic acids to create a biphenyl nitrile library.

-

Reduction: The nitrile group was reduced to the primary amine.

-

Result: The resulting biaryl ethylamines showed high affinity for 5-HT7, demonstrating the compound's utility in rapidly generating structure-activity relationship (SAR) libraries.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2759368, 2-(3-Iodophenyl)acetonitrile. Retrieved from [Link]

-

Paillet-Loilier, M., et al. (2007). Novel aminoethylbiphenyls as 5-HT7 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 17(11), 3018-3022. Retrieved from [Link]

-

Albrecht, U., et al. (2005). Synthesis and structure-activity relationships of 2-alkylidenethiazolidine-4,5-diones as antibiotic agents. Bioorganic & Medicinal Chemistry, 13(14), 4402-4407. Retrieved from [Link]

Sources

2-(3-Iodophenyl)acetonitrile molecular structure and formula

Structural Characterization, Synthetic Protocols, and Applications in Medicinal Chemistry

Executive Summary

2-(3-Iodophenyl)acetonitrile (CAS: 130723-54-5) serves as a high-value bifunctional building block in organic synthesis and drug discovery.[1] Its utility stems from its orthogonal reactivity: the aryl iodide moiety facilitates transition-metal-catalyzed cross-couplings (Suzuki, Heck, Sonogashira), while the acetonitrile group acts as a versatile precursor for amines, acids, and heterocycles.[1] This guide provides a comprehensive technical analysis of the molecule, detailing optimized synthetic pathways, spectroscopic signatures, and its strategic application in kinase inhibitor development.

Physiochemical Profile & Structural Analysis[1]

The molecule consists of a benzene ring substituted at the meta position with an iodine atom and an acetonitrile (cyanomethyl) group. The meta substitution pattern is critical for steric differentiation in enzyme binding pockets compared to para analogs.

Table 1: Key Physiochemical Data[1][2]

| Property | Value | Notes |

| IUPAC Name | 2-(3-Iodophenyl)acetonitrile | Synonyms: 3-Iodobenzyl cyanide; 3-Iodophenylacetonitrile |

| CAS Number | 130723-54-5 | Distinct from precursor 3-iodobenzyl bromide (49617-83-6) |

| Molecular Formula | ||

| Molecular Weight | 243.04 g/mol | |

| Physical State | Solid (Crystalline) | Low melting point solid |

| Melting Point | 34–38 °C | Requires cold storage to prevent liquefaction/degradation |

| Solubility | DCM, DMSO, Ethyl Acetate | Insoluble in water |

| SMILES | IC1=CC=CC(CC#N)=C1 |

Structural Logic

The electron-withdrawing nature of the nitrile group increases the acidity of the

Synthetic Methodology: Phase Transfer Catalysis (PTC)[1]

While classical nucleophilic substitution can be performed in DMSO, a biphasic Phase Transfer Catalysis (PTC) approach is superior for scalability and purification. This method minimizes the formation of dialkylated byproducts and avoids high-boiling solvents.

Reaction Scheme

Optimized Protocol

-

Precursor: 3-Iodobenzyl bromide (CAS: 49617-83-6).[2]

-

Reagents: Sodium Cyanide (NaCN), Tetra-n-butylammonium bromide (TBAB).[1]

-

Solvent System: Dichloromethane (DCM) / Water (

ratio).[1]

Step-by-Step Workflow:

-

Charge: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-iodobenzyl bromide (1.0 eq) in DCM (

concentration). -

Catalyst Addition: Add TBAB (

) to the organic phase. -

Cyanation: Prepare a saturated aqueous solution of NaCN (

) and add it to the reaction vessel. Caution: NaCN is highly toxic.[1] -

Reaction: Stir vigorously at room temperature (or mild reflux at 40°C) for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the bromide.

-

Quench & Workup:

-

Purification: Dry over anhydrous

, concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0

Visualization: Synthetic Workflow

Figure 1: Phase Transfer Catalysis workflow for the conversion of benzyl bromide to phenylacetonitrile.

Reactivity Profile & Medicinal Chemistry Applications[8]

The value of 2-(3-Iodophenyl)acetonitrile lies in its divergent reactivity . It acts as a linchpin in library synthesis, allowing the independent modification of the aromatic core and the side chain.

Pathway A: Nitrile Transformations (The "Tail")

The nitrile group is a "masked" carbonyl or amine.

-

Hydrolysis: Acidic hydrolysis (

) yields 2-(3-iodophenyl)acetic acid , a precursor for NSAID-like scaffolds.[1] -

Reduction: Hydrogenation (Raney Ni or

) yields 2-(3-iodophenyl)ethanamine , a key pharmacophore for neurotransmitter analogs (dopamine/serotonin modulators).[1] -

Cyclization: Reaction with ketones/sulfur (Gewald reaction conditions) can yield aminothiophenes, or cyclization with hydrazine to form pyrazoles.

Pathway B: Aryl Iodide Couplings (The "Head")

The C-I bond is highly reactive toward Pd(0).

-

Suzuki-Miyaura: Coupling with aryl boronic acids to form biaryl nitriles.[1]

-

Sonogashira: Coupling with terminal alkynes.

-

Buchwald-Hartwig: Amination to replace the iodine with nitrogen heterocycles.[1]

Application Case Study: Kinase Inhibitors

In the development of c-Src and VEGFR-2 inhibitors, the 3-iodophenyl moiety often serves as the core scaffold.[1] The iodine is replaced by a solubilizing heteroaryl group (e.g., pyridine or pyrazole) via Suzuki coupling, while the acetonitrile tail is cyclized to form the ATP-binding hinge region of the inhibitor.

Visualization: Divergent Synthesis Map

Figure 2: Divergent synthetic pathways utilizing the orthogonal reactivity of the iodine and nitrile functionalities.[1]

Spectroscopic Identification

To validate the synthesis, the following spectroscopic signatures must be confirmed.

-

NMR (400 MHz,

-

3.75 ppm (s, 2H): Characteristic singlet for the methylene protons (

- 7.10 – 7.70 ppm (m, 4H): Aromatic region. Look for the deshielded proton between the iodine and the methylene group (H-2) and the proton para to the methylene (H-4).[1]

-

3.75 ppm (s, 2H): Characteristic singlet for the methylene protons (

-

FT-IR (Neat):

-

2240–2250 cm

: Sharp, weak-to-medium intensity band corresponding to the

-

-

MS (EI/ESI):

-

m/z 243 (

): Molecular ion peak. -

m/z 116 (

): Loss of iodine is a common fragmentation pattern.[1]

-

Safety and Handling Guidelines

-

Cyanide Hazard: The synthesis involves NaCN. All weighing must occur in a ventilated hood. A cyanide antidote kit must be available. Aqueous waste must be treated with bleach at pH > 10 to convert cyanide to cyanate before disposal.

-

Skin Absorption: Nitriles can penetrate the skin. Use nitrile gloves (double-gloving recommended) and a lab coat.

-

Storage: Store at 2–8 °C. The compound is stable but can discolor (yellow/brown) upon oxidation or light exposure due to the aryl iodide sensitivity. Store in amber vials.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2759368, 2-(3-Iodophenyl)acetonitrile.[1] Retrieved from [Link]

-

Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]

-

PrepChem. Synthesis of 3-iodophenylacetonitrile from 3-iodobenzyl bromide. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the ¹H and ¹³C NMR Analysis of 3-Iodophenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This guide provides an in-depth technical analysis of the ¹H and ¹³C NMR spectra of 3-Iodophenylacetonitrile, a key intermediate in synthetic chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven insights into experimental design, data acquisition, and spectral interpretation. We will explore the causal factors influencing chemical shifts and coupling patterns, present self-validating experimental protocols, and ground our analysis in authoritative spectroscopic principles.

Introduction: The Role of NMR in Structural Verification

3-Iodophenylacetonitrile (C₈H₆IN) is a substituted aromatic nitrile. Its structure, featuring a disubstituted benzene ring and a benzylic methylene group, presents a distinct set of NMR signatures. For scientists in pharmaceutical development and organic synthesis, unambiguous confirmation of this structure is critical for reaction monitoring, quality control, and regulatory documentation. NMR provides a non-destructive, highly detailed view of the molecule's atomic framework by probing the magnetic properties of ¹H and ¹³C nuclei.

This guide is structured to provide a holistic understanding, moving from the foundational principles of the molecule's expected NMR behavior to the practical steps for acquiring and interpreting high-quality data.

Molecular Structure and Predicted NMR Environment

To interpret the NMR spectra, we must first understand the electronic environment of each unique proton and carbon atom in the molecule. The numbering convention used throughout this guide is shown below.

Caption: Structure of 3-Iodophenylacetonitrile with atom numbering.

The key structural features influencing the NMR spectra are:

-

The Methylene Group (C7-H7a/b): These two protons are chemically equivalent and are adjacent to an electron-withdrawing nitrile group and the aromatic ring. They are expected to appear as a singlet in the ¹H NMR spectrum.

-

The Aromatic Ring (C1-C6): The two substituents, an iodo group and a cyanomethyl group, are in a meta (1,3) arrangement. This leads to four distinct aromatic protons (H2, H4, H5, H6) and six unique aromatic carbons.

-

Substituent Effects: The iodine atom is an electron-withdrawing group via induction but electron-donating through resonance. The cyanomethyl group is electron-withdrawing. These effects modulate the electron density around the ring, influencing the chemical shifts of the aromatic protons and carbons.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Predicted ¹H NMR Data

Based on the analysis of substituent effects and data from similar compounds, the following ¹H NMR signals are predicted for 3-Iodophenylacetonitrile in a standard solvent like CDCl₃.

| Assignment | Predicted δ (ppm) | Integration | Multiplicity | Expected Coupling (J, Hz) |

| H7 (CH₂) | ~ 3.7 | 2H | Singlet (s) | N/A |

| H5 | ~ 7.1 - 7.2 | 1H | Triplet (t) | J ≈ 7.8 (ortho) |

| H6 | ~ 7.3 - 7.4 | 1H | Multiplet (m) | ortho, meta |

| H4 | ~ 7.6 - 7.7 | 1H | Multiplet (m) | ortho, meta |

| H2 | ~ 7.7 - 7.8 | 1H | Multiplet (m) | meta, para |

Rationale and Interpretation

-

Methylene Protons (H7): The singlet at ~3.7 ppm is characteristic of a benzylic CH₂ group. Its chemical shift is downfield from typical alkanes due to the deshielding effects of the adjacent aromatic ring and the cyano group. Since there are no adjacent protons, it appears as a sharp singlet.

-

Aromatic Protons (H2, H4, H5, H6): The aromatic region (7.0-8.0 ppm) is complex due to the disubstitution pattern.

-

H5: This proton is situated between two other protons (H4 and H6). It experiences ortho-coupling to both, which should result in a signal that appears as a triplet.

-

H2, H4, H6: These protons will show more complex splitting patterns (multiplets) due to a combination of ortho (~7-8 Hz), meta (~2-3 Hz), and potentially para (<1 Hz) couplings. H2 is notable as it is ortho to the cyanomethyl group and meta to the iodine. H4 is ortho to iodine and meta to the cyanomethyl group. H6 is ortho to the cyanomethyl group and meta to the iodine. The proton ortho to the iodine (H2 and H4) are typically shifted further downfield.

-

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their chemical environment (e.g., hybridization, attached electronegative atoms).

Predicted ¹³C NMR Data

A total of eight distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

| Assignment | Predicted δ (ppm) | Rationale |

| C7 (CH₂) | ~ 23 | Aliphatic sp³ carbon. |

| C3 (C-I) | ~ 95 | Heavy atom effect of iodine causes a large upfield shift. |

| C8 (CN) | ~ 117 | Characteristic chemical shift for a nitrile carbon. |

| Aromatic CH | ~ 128 - 138 | Multiple signals for the four sp² CH carbons. |

| C1 (C-CH₂CN) | ~ 132 | Quaternary carbon attached to the cyanomethyl group. |

| Aromatic CH | ~ 130 - 140 | Deshielded aromatic carbons. |

Rationale and Interpretation

-

Aliphatic Carbons: The methylene carbon (C7) appears in the typical aliphatic region. The nitrile carbon (C8) has a characteristic chemical shift around 117 ppm.

-

Aromatic Carbons:

-

C3 (ipso-carbon to Iodine): The most striking feature is the signal for the carbon directly attached to the iodine atom. The "heavy atom effect" causes significant shielding, shifting this signal upfield to a highly characteristic value of ~95 ppm.

-

Other Aromatic Carbons: The remaining five aromatic carbons (four CH and one quaternary C1) will appear in the expected 120-140 ppm range. Precise assignment often requires advanced 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation). The quaternary carbon C1, attached to the electron-withdrawing cyanomethyl group, is expected to be relatively deshielded.

-

Experimental Protocol: Acquiring High-Quality NMR Data

Adherence to a rigorous experimental protocol is essential for obtaining reliable and reproducible NMR data. This protocol is designed to be a self-validating system.

Workflow for NMR Analysis

Caption: Standard workflow for small molecule NMR analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Causality: The concentration must be sufficient for a good signal-to-noise ratio, especially for the less sensitive ¹³C nucleus, but not so high as to cause line broadening.

-

Weigh approximately 5-10 mg of 3-Iodophenylacetonitrile into a clean vial.

-

Add ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent choice due to its ability to dissolve a wide range of organic compounds and its convenient, well-characterized residual solvent peaks for referencing.[1]

-

Ensure the sample is fully dissolved. If not, sonication may be applied.

-

Transfer the solution to a 5 mm NMR tube. The solution height should be ~4-5 cm.

-

-

Instrument Setup and Data Acquisition:

-

Causality: Locking and shimming are the most critical steps for ensuring high-resolution data. A stable lock signal ensures the magnetic field does not drift, while good shimming corrects for field inhomogeneities, leading to sharp, symmetrical peaks.

-

Insert the NMR tube into the spectrometer.

-

Locking: The instrument's software is used to "lock" onto the deuterium signal of the CDCl₃ solvent. This stabilizes the magnetic field.

-

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils. This process is iterated until the lock signal is maximized and has a narrow, symmetrical shape.

-

¹H Acquisition: Acquire the spectrum using a standard single-pulse experiment. A 90° pulse angle and a relaxation delay of 1-2 seconds are typically sufficient.

-

¹³C Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Causality: Proper processing is required to convert the raw time-domain data (FID) into an interpretable frequency-domain spectrum.

-

Apply a Fourier Transform to the acquired Free Induction Decay (FID).

-

Phasing: Manually or automatically adjust the phase of the spectrum so that all peaks are in positive absorption mode and the baseline is flat.

-

Referencing: Calibrate the chemical shift scale. For CDCl₃, the residual proton peak is set to 7.26 ppm for ¹H spectra, and the carbon triplet is centered at 77.16 ppm for ¹³C spectra.[2][3]

-

Integration: For the ¹H spectrum, integrate the area under each signal. The relative ratios of these integrals should correspond to the number of protons giving rise to each signal (e.g., 2:1:1:1:1).

-

Conclusion

The ¹H and ¹³C NMR spectra of 3-Iodophenylacetonitrile provide a wealth of structural information that, when correctly interpreted, allows for its unambiguous identification. The key diagnostic features are the singlet from the benzylic methylene protons in the ¹H spectrum, the complex multiplet pattern in the aromatic region, and, most notably, the upfield-shifted ¹³C signal of the carbon-bearing iodine atom. By following the robust experimental protocol outlined, researchers can confidently acquire high-quality data to verify the structure and purity of this important synthetic intermediate.

References

-

Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin. Retrieved from [Link]

-

PubChem. (n.d.). 2-(3-Iodophenyl)acetonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

PubChem. (n.d.). Phenylacetonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. Retrieved from [Link]

Sources

Technical Guide: Infrared Spectroscopy of 3-Iodophenylacetonitrile

Content Type: Technical Monograph Subject: 3-Iodophenylacetonitrile (CAS: 130723-54-5) Audience: Medicinal Chemists, QC Analysts, and Process Development Scientists

Executive Summary

3-Iodophenylacetonitrile (also known as 3-iodobenzyl cyanide) is a critical "linchpin" intermediate in the synthesis of complex pharmaceutical agents, most notably tyrosine kinase inhibitors like Erlotinib and selective nNOS inhibitors . Its structural duality—possessing both a reactive nitrile group and a meta-substituted iodine handle—makes it an ideal candidate for divergent synthesis via nucleophilic attacks or Suzuki-Miyaura cross-couplings.[1]

This guide provides a definitive spectroscopic framework for the identification and quality control of 3-Iodophenylacetonitrile. By leveraging the specific vibrational modes of the nitrile dipole and the heavy-atom effect of iodine, researchers can validate compound integrity and detect common synthetic impurities with high confidence.

Molecular Architecture & Vibrational Theory

To accurately interpret the IR spectrum, one must understand the mechanical leverage of the molecule's functional groups.

Structural Components[2][3][4][5][6][7][8][9][10][11]

-

The Nitrile Beacon (-C≡N): Attached to a methylene group (-CH₂-), this group acts as a spectral "lighthouse." Unlike aromatic nitriles (directly attached to the ring), the benzyl nitrile vibrates at a higher frequency due to the lack of direct conjugation with the pi-system.

-

The Meta-Substituted Ring: The 1,3-substitution pattern breaks the symmetry of the benzene ring, activating specific ring-breathing modes and out-of-plane (OOP) bending vibrations that are diagnostic for positional isomers (distinguishing it from para- or ortho- analogs).

-

The Iodine Anchor (C-I): The high atomic mass of iodine (126.9 amu) dampens the vibrational frequency of the carbon-iodine bond, pushing it into the far-fingerprint region (<600 cm⁻¹), often serving as a silent witness in standard mid-IR but crucial for full characterization.

Graphviz: Vibrational Logic Flow

The following diagram illustrates the hierarchical logic for spectral validation.

Figure 1: Hierarchical decomposition of the vibrational modes for 3-Iodophenylacetonitrile.

Experimental Protocol

Sample Preparation

3-Iodophenylacetonitrile has a melting point of 31.5–37.5 °C [1]. This proximity to ambient temperature requires specific handling:

-

Preferred Method (ATR - Attenuated Total Reflectance):

-

State: If the sample is solid, press firmly against the diamond/ZnSe crystal. If liquid (due to warm lab conditions), ensure the crystal is fully covered.

-

Advantage: ATR requires no sample dilution, preventing moisture absorption (nitriles can be hygroscopic) and avoiding KBr pellet grinding which might melt the low-melting solid.

-

Cleaning: Clean the crystal with isopropanol immediately after use to prevent iodine staining or cross-contamination.

-

-

Alternative (Liquid Film/Neat):

-

If the sample is liquid, place a drop between two NaCl or KBr salt plates.

-

Caution: Do not use this method if the sample contains residual water, as it will etch the salt plates.

-

Instrument Parameters

-

Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for fingerprint detail).

-

Scans: 16–32 scans (Sufficient for the strong nitrile dipole).

-

Range: 4000–400 cm⁻¹ (Critical to capture the C-I stretch lower bound).

Spectral Analysis & Band Assignment

The following table synthesizes theoretical group frequencies with experimental data for benzyl nitriles and iodinated aromatics.

Table 1: Diagnostic IR Bands for 3-Iodophenylacetonitrile

| Frequency (cm⁻¹) | Intensity | Assignment | Mechanistic Insight |

| 3050 – 3080 | Weak | Ar C-H Stretch | Characteristic of unsaturated aromatic carbons (sp² hybridization).[1] |

| 2920 – 2960 | Weak/Med | Ali C-H Stretch | Asymmetric and symmetric stretching of the methylene (-CH₂-) linker. |

| 2245 – 2255 | Med/Strong | -C≡N Stretch | Primary ID Band. Distinctly sharp.[1] Note: Higher freq than conjugated benzonitriles (~2230) due to the insulating -CH₂- group [2]. |

| 1580, 1475 | Medium | C=C Ring Stretch | "Ring breathing" modes.[1] The 1580 cm⁻¹ band is often enhanced by the heavy iodine substituent. |

| 1420 – 1430 | Medium | -CH₂- Scissoring | Deformation of the methylene group adjacent to the nitrile. |

| 780 ± 10 | Strong | C-H OOP Bend | Meta-Substitution Diagnostic. The "1,3-disubstituted" pattern typically shows two bands; this is the higher frequency component [3].[1] |

| 680 – 695 | Strong | Ring Deformation | The second component of the meta-substitution signature.[1] |

| ~500 – 600 | Medium | C-I Stretch | Heavy atom stretch.[1] Often appears as a broad feature at the spectral cutoff. Essential for confirming iodination vs. chlorination/bromination. |

Differentiating from Impurities

In the synthesis of 3-Iodophenylacetonitrile (typically from 3-iodobenzyl bromide via cyanide displacement), IR is a powerful process analytical tool (PAT).

-

Starting Material (3-Iodobenzyl bromide): Look for the absence of the nitrile peak at 2250 cm⁻¹.

-

Hydrolysis Byproduct (3-Iodophenylacetic acid): Look for a broad O-H stretch (3300-2500 cm⁻¹) and a carbonyl C=O peak (~1710 cm⁻¹). If these appear, the nitrile has hydrolyzed.

-

Isomeric Impurity (4-Iodophenylacetonitrile): The OOP bending bands will shift. Para-substituted isomers typically show a single strong band ~800-850 cm⁻¹, lacking the 780/690 cm⁻¹ doublet of the meta isomer [3].

Quality Control Workflow

The following workflow outlines the decision-making process for validating a batch of 3-Iodophenylacetonitrile using IR spectroscopy.

Figure 2: Logic gate for spectral validation of 3-Iodophenylacetonitrile.

References

-

Thermo Scientific Chemicals. 3-Iodophenylacetonitrile, 97% Product Specification. Retrieved from .[1]

-

Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. (2019).[1][2] Explains the shift in nitrile frequency between aromatic and benzyl environments. Retrieved from .

-

UCSC Chemistry. Table of Characteristic IR Absorptions - Aromatic Substitution Patterns. Retrieved from .[1]

-

PubChem. Compound Summary: 3-Iodophenylacetonitrile (CID 2759368). Includes CAS and physical property data.[3][4][5] Retrieved from .[1]

-

PrepChem. Synthesis of 3-iodophenylacetonitrile. Detailed synthetic route from 3-iodobenzyl bromide.[6] Retrieved from .

Sources

A Senior Application Scientist's Perspective on 3-Iodophenylacetonitrile

An In-Depth Technical Guide to the Safe Handling and Application of 3-Iodophenylacetonitrile for Advanced Research

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 3-Iodophenylacetonitrile (CAS No. 130723-54-5). Moving beyond the standard format of a Material Safety Data Sheet (MSDS), this document provides in-depth scientific context, explains the causality behind safety protocols, and offers field-proven insights to ensure both experimental success and personal safety. As a crucial building block in medicinal chemistry and organic synthesis, a thorough understanding of this reagent's properties is paramount.

The Strategic Importance of 3-Iodophenylacetonitrile in Synthesis

3-Iodophenylacetonitrile is more than just a simple organoiodide; it is a versatile intermediate prized in the synthesis of pharmaceuticals, agrochemicals, and novel organic materials.[1][2] Its utility stems from two key functional groups: the nitrile and the aryl iodide.

-

The Nitrile Group: This functional group is a valuable precursor to a wide array of other functionalities, including amines, carboxylic acids, and amides, which are foundational in many biologically active molecules.

-

The Aryl Iodide: The iodine atom on the phenyl ring is an excellent leaving group, making the molecule highly amenable to a variety of powerful cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the construction of complex molecular architectures. Furthermore, the presence of iodine can enhance the lipophilicity of derivative compounds, a critical factor in modulating the bioavailability and efficacy of potential drug candidates.[1]

Given its role as a key intermediate in the development of therapeutic agents, including anti-cancer drugs, handling this compound with the respect its reactivity and potential hazards demand is a prerequisite for innovative and safe research.[1]

Physicochemical Profile: Understanding the 'Why' Behind the Handling

The physical and chemical properties of a reagent dictate its behavior both on the shelf and in a reaction vessel. Understanding these characteristics is the foundation of safe and effective experimental design.

| Property | Value | Source | Significance for the Researcher |

| CAS Number | 130723-54-5 | [3][4] | Ensures unambiguous identification of the chemical. |

| Molecular Formula | C₈H₆IN | [2][3][5] | Provides the elemental composition. |

| Molecular Weight | 243.04 g/mol | [3][5] | Essential for stoichiometric calculations in reaction planning. |

| Appearance | White to light yellow/orange crystalline powder or solid.[2][3] | [2][3] | A significant color change may indicate decomposition or impurity. |

| Melting Point | 31.5 - 38 °C (lit.) | [2][3] | The relatively low melting point means it can melt in a warm lab. |

| Boiling Point | 138 °C at 12 mmHg | [3] | Indicates low volatility under standard conditions but requires vacuum for distillation. |

| Solubility | Insoluble in water; Soluble in methanol.[3] | [3] | Dictates choice of solvent for reactions and cleaning. In case of a spill, water will not be an effective solvent for cleanup. |

| Sensitivity | Light Sensitive.[3] | [3] | Requires storage in amber vials or in the dark to prevent photodegradation, which could compromise experimental results. |

The light sensitivity is a critical handling parameter; exposure to UV light can potentially lead to the formation of radical species, degrading the reagent and introducing impurities into your reactions.[3] Its insolubility in water means that spills should not be flushed with water alone, as this will only spread the material.

Hazard Analysis: A Mechanistic Approach

A proactive approach to safety begins with understanding the inherent hazards of a molecule from a chemical and toxicological standpoint.

GHS Hazard Statements:

The Core Toxicological Concern: The Nitrile Functionality The primary toxicological concern for any arylacetonitrile derivative is its potential to act as a cyanide source. While the C≡N bond is stable, in vivo metabolism can lead to the release of cyanide ions (CN⁻). Cyanide is a potent cellular toxin that inhibits cytochrome c oxidase, a critical enzyme in the electron transport chain, effectively halting cellular respiration. This is the mechanistic basis for the "harmful if swallowed, in contact with skin, or if inhaled" warnings.[7][8] Early symptoms of cyanide exposure can include flushing of the face, a feeling of constriction in the chest, and irritation of the nose and throat.[9]

Dermal and Ocular Hazards: As a crystalline solid, the dust of 3-Iodophenylacetonitrile can be a significant irritant.[10] The "Causes serious eye irritation" warning is a direct consequence of the abrasive nature of the solid and its chemical reactivity with the sensitive tissues of the eye.[4] The "Harmful in contact with skin" classification is due to its potential for absorption through the skin, leading to systemic toxicity via the mechanism described above.[4]

Risk Mitigation: Self-Validating Laboratory Protocols

The following protocols are designed to be self-validating systems, where each step is a logical consequence of the chemical's properties and hazards.

Engineering Controls and Personal Protective Equipment (PPE)

-

Primary Engineering Control: All handling of 3-Iodophenylacetonitrile solid and its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should also be worn when handling larger quantities (>10g) or when there is a significant risk of splashing.

-

Skin Protection:

-

Wear a flame-resistant lab coat, fully buttoned.

-

Gloves: Nitrile gloves are appropriate for incidental contact. For extended handling or in the case of a spill, heavier-duty gloves such as butyl rubber or Viton should be used. Always double-glove when weighing the neat material.

-

-

Respiratory Protection: Not typically required if work is performed within a fume hood. If engineering controls are not available, a NIOSH-approved respirator with cartridges for organic vapors and particulates (P100) is necessary.

Experimental Workflow: Safe Handling Protocol

The following diagram and steps outline a safe and efficient workflow for weighing the reagent and setting up a reaction.

Caption: Workflow for Safely Handling 3-Iodophenylacetonitrile.

Step-by-Step Methodology:

-

Preparation: Before retrieving the reagent, ensure all PPE is correctly worn.[9] The analytical balance should be placed inside the fume hood to contain any dust generated during weighing.

-

Weighing: Use a powder funnel to transfer the solid directly into the reaction vessel. This minimizes the risk of contaminating surfaces. Avoid using weighing paper, from which dust can easily become airborne.

-

Causality Check: Why weigh directly into the flask? This prevents a secondary transfer step, halving the potential for spills and aerosolization of the hazardous powder.

-

Dissolution: Add the reaction solvent to the flask immediately after weighing. This dissolves the solid, eliminating the dust hazard for all subsequent manipulations.

-

Cleanup: Decontaminate the spatula and any surfaces with a solvent like methanol, followed by soap and water. Dispose of the contaminated wipes in a designated solid waste container.

Emergency Response: A Guide for Scientists

In the event of an exposure, a rapid and informed response is critical.

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[11] Do not use soap initially if the skin is irritated, as it can be abrasive. Seek immediate medical attention.[12]

-

Eye Contact: Immediately flush eyes with a gentle stream of water from an eyewash station for at least 15 minutes, holding the eyelids open to ensure complete rinsing.[13] Remove contact lenses if present and easy to do.[14] Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air immediately.[11][12] If breathing is difficult or stops, perform artificial respiration, but only if you are trained to do so and have appropriate barrier protection.[15] Seek immediate medical attention.

-

Ingestion: DO NOT induce vomiting. Call a poison control center or physician immediately.[12] If the person is conscious and alert, rinse their mouth with water. The rationale for not inducing vomiting is to prevent aspiration of the chemical into the lungs, which would cause severe secondary damage.

Storage, Stability, and Waste Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[3][16] A refrigerator (2-8°C) is recommended for long-term storage to minimize potential degradation.[3] The container should be stored in a locked cabinet or a designated area for toxic chemicals.[10]

-

Stability: The compound is light-sensitive.[3] Over time, and with exposure to light, it may discolor (from white/pale yellow to orange/brown), indicating potential decomposition. Use of discolored reagent is discouraged as it may lead to unpredictable reaction outcomes.

-

Waste Disposal: Dispose of unused material and contaminated items as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Concluding Remarks for the Professional Scientist

3-Iodophenylacetonitrile is a valuable tool in the arsenal of the synthetic chemist. Its potential for building molecular complexity is matched by its potential hazards. However, by understanding the mechanisms behind these hazards and adopting a proactive, protocol-driven approach to safety, researchers can confidently and safely leverage this reagent to advance the frontiers of science and drug discovery. Always review the specific Safety Data Sheet from your supplier before use and perform a thorough risk assessment for your planned experiment.

References

- Unigel. (2021, May 25). SAFETY DATA SHEET: HIGH PURITY ACETONITRILE.

- Chongqing Chemdad Co., Ltd. (n.d.). 4-IODOPHENYLACETONITRILE.

- Chem-Impex. (n.d.). 3-Iodophenylacetonitrile.

- Thermo Fisher Scientific. (2025, December 21). SAFETY DATA SHEET: 2-Chlorophenylacetonitrile.

- Science Interactive. (2013, October 10). SAFETY DATA SHEET - Acetonitrile.

- Thermo Scientific Chemicals. (n.d.). 3-Iodophenylacetonitrile, 97%.

- Thermo Fisher Scientific. (n.d.). 3-Iodophenylacetonitrile, 97% 1 g.

- ChemicalBook. (2025, July 14). 3-IODOPHENYLACETONITRILE.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-Iodophenylacetonitrile 51628-12-7.

- Sigma-Aldrich. (n.d.). 2-Iodophenylacetonitrile 97%.

- PubChem. (n.d.). 2-(3-Iodophenyl)acetonitrile.

- Sigma-Aldrich. (n.d.). 3-Iodophenylacetonitrile 90%.

- Sigma-Aldrich. (n.d.). 4-Iodophenylacetonitrile 97%.

- Hisco. (n.d.). Safety Data Sheet Section 4 FIRST AID MEASURES.

- Hesperian Health Guides. (n.d.). First aid for chemicals.

- U.S. Environmental Protection Agency. (n.d.). Toxicological Review of Acetonitrile (CAS No. 75-05-8).

- Santa Cruz Biotechnology. (n.d.). 3-Iodophenylacetonitrile.

- National Poisons Information Centre of Ireland. (n.d.). First Aid and Safety.

- MedlinePlus. (2025, August 1). Poisoning first aid.

- Medbullets. (2024, May 11). Toxicology - Drugs.

- Cheméo. (n.d.). Chemical Properties of Benzyl nitrile (CAS 140-29-4).

- PubChem. (n.d.). Acetonitrile.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Iodophenylacetonitrile, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. 3-IODOPHENYLACETONITRILE | 130723-54-5 [chemicalbook.com]

- 4. 2-(3-Iodophenyl)acetonitrile | C8H6IN | CID 2759368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. 3-碘苯基乙腈 90% | Sigma-Aldrich [sigmaaldrich.com]

- 7. iris.epa.gov [iris.epa.gov]

- 8. Acetonitrile | CH3CN | CID 6342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. unigel.com.br [unigel.com.br]

- 10. fishersci.com [fishersci.com]

- 11. poisons.ie [poisons.ie]

- 12. media.hiscoinc.com [media.hiscoinc.com]

- 13. en.hesperian.org [en.hesperian.org]

- 14. scienceinteractive.com [scienceinteractive.com]

- 15. Poisoning first aid: MedlinePlus Medical Encyclopedia [medlineplus.gov]

- 16. 4-IODOPHENYLACETONITRILE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

Thermochemical data and properties of 3-Iodophenylacetonitrile

An In-Depth Technical Guide to the Thermochemical Data and Properties of 3-Iodophenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Iodophenylacetonitrile is a pivotal building block in medicinal chemistry and materials science, valued for its dual functionality: a reactive nitrile group and an iodine-substituted aromatic ring amenable to cross-coupling reactions. Despite its widespread use, a comprehensive, experimentally validated thermochemical dataset for this compound is conspicuously absent from the public literature. This guide addresses this critical knowledge gap not by presenting non-existent data, but by providing a senior scientist's perspective on how to obtain it. We outline the gold-standard experimental methodologies—oxygen bomb calorimetry for enthalpy of formation and Knudsen effusion mass spectrometry for enthalpy of sublimation—and provide robust, step-by-step protocols. Furthermore, we detail the high-accuracy computational approaches, such as Gaussian-4 (G4) theory, that serve as powerful predictive tools in the absence of experimental benchmarks. This document is intended to be a foundational resource, enabling researchers to either perform the necessary characterization or make well-informed estimations of the key thermochemical properties that govern the stability, reactivity, and processing of 3-Iodophenylacetonitrile.

Introduction: The Synthetic Utility of 3-Iodophenylacetonitrile

3-Iodophenylacetonitrile, also known as (3-iodophenyl)acetonitrile or 3-iodobenzyl cyanide, is a bifunctional organic intermediate of significant interest in the pharmaceutical, agrochemical, and dye industries.[1][2] Its molecular architecture is key to its versatility.

-

The Arylacetonitrile Moiety: The nitrile functional group is a cornerstone of organic synthesis. It can be readily transformed into primary amines (via reduction), carboxylic acids (via hydrolysis), or ketones (via addition of organometallic reagents). The adjacent α-carbon is acidic, allowing for the formation of a carbanion that can participate in a host of carbon-carbon bond-forming reactions.[3]

-

The Iodo-Aryl System: The carbon-iodine bond is the most reactive of the carbon-halogen bonds (C-I < C-Br < C-Cl), making aryl iodides premier substrates for transition-metal-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira couplings.[3]

This combination allows for a synthetic strategy where the nitrile group is used as a handle for building molecular complexity, and the iodo group serves as a late-stage attachment point for introducing additional functionality. Understanding the energetic properties of this molecule is paramount for reaction optimization, process safety, and predicting its solid-state behavior (e.g., stability, solubility).

Known Physical and Spectroscopic Properties

While extensive thermochemical data is lacking, fundamental physical properties have been reported, primarily by commercial suppliers and chemical databases. These properties provide a baseline for further characterization.

| Property | Value | Data Source |

| IUPAC Name | 2-(3-iodophenyl)acetonitrile | PubChem[4] |

| Synonyms | 3-Iodobenzyl cyanide, (3-Iodophenyl)acetonitrile | Sigma-Aldrich |

| CAS Number | 130723-54-5 | Thermo Scientific[1] |

| Molecular Formula | C₈H₆IN | PubChem[4] |

| Molecular Weight | 243.04 g/mol | Sigma-Aldrich |

| Appearance | White to yellow or pale orange solid | Thermo Scientific[1] |

| Melting Point | 31.5 – 38 °C | Thermo Scientific[1], Sigma-Aldrich |

Spectroscopic data (FTIR, Raman) are also available, confirming the presence of characteristic functional groups such as the C≡N stretch of the nitrile and the aromatic C-H and C-C vibrations.[4]

Experimental Determination of Thermochemical Properties

Given the absence of published data, this section serves as a practical guide for the experimental determination of the two most critical thermochemical parameters: the enthalpy of formation and the enthalpy of sublimation.

Enthalpy of Combustion and Formation via Bomb Calorimetry

The standard enthalpy of formation in the condensed state, ΔfH°(cr), is most accurately determined from the enthalpy of combustion, ΔcH°. The gold-standard technique for this measurement on a solid organic compound is oxygen bomb calorimetry.[5] The principle involves completely combusting a precisely weighed sample in a high-pressure oxygen environment within a constant-volume vessel (the "bomb"). The heat released by the exothermic reaction is absorbed by a surrounding water bath, and the resulting temperature change is meticulously measured.[6]

-

Why Constant Volume? The experiment measures the change in internal energy, ΔcU°, because the volume is kept constant. The enthalpy change, ΔcH°, can then be calculated using the relation ΔH = ΔU + Δ(pV), where the change in the moles of gas (Δn) from reactants to products is considered.[7]

-

Why High-Pressure Oxygen? A surplus of pure oxygen (typically ~30 atm) is essential to ensure complete and rapid combustion, preventing the formation of soot (elemental carbon) or carbon monoxide, which would invalidate the results.

-

Why a Calibrant? The heat capacity of the calorimeter system (bomb, water, stirrer, etc.) must be precisely known. This is determined by burning a certified reference material, most commonly benzoic acid, which has a well-established and certified energy of combustion.[7]

-

Special Considerations for Halogenated Compounds: The combustion of an iodo-compound requires a specific experimental setup. The final products are not just CO₂(g), H₂O(l), and N₂(g). Elemental iodine (I₂) and corrosive hydroiodic acid (HI) will form. To ensure a well-defined final state, a small amount of a reducing solution (like arsenious oxide) is often added to the bomb to convert all halogen products into a single, analyzable species (the iodide ion, I⁻) in solution.[5]

-

Sample Preparation:

-

Press approximately 0.8 - 1.2 g of 3-Iodophenylacetonitrile into a pellet.

-

Measure the mass of the pellet to a precision of ±0.01 mg.

-

Measure a length of nickel-chromium fuse wire and attach it to the bomb electrodes, ensuring it is in firm contact with the pellet.

-

-

Bomb Assembly:

-

Place the crucible containing the sample into the bomb head.

-

Add 1 mL of distilled water to the bottom of the bomb to saturate the internal atmosphere and ensure condensation of water product as a liquid.

-

Seal the bomb tightly.

-

Flush the bomb with oxygen to remove atmospheric nitrogen, then pressurize to 30 atm with pure oxygen.

-

-

Calorimetric Measurement:

-

Submerge the sealed bomb in the calorimeter bucket containing a precisely known mass of water (e.g., 2000 g).

-

Place the bucket inside the adiabatic jacket of the calorimeter and begin stirring.

-

Record the temperature for a 5-minute "fore-period" to establish a baseline drift.

-

Ignite the sample by passing a current through the fuse wire.

-

Record the temperature rise until a maximum is reached, followed by a 10-minute "after-period" to establish the post-combustion thermal drift.

-

-

Post-Combustion Analysis:

-

Vent the bomb and collect the internal liquid.

-

Analyze the bomb washings by titration to determine the amount of nitric acid formed from residual atmospheric nitrogen.

-

Correct for the heat of combustion of the fuse wire.

-

-

Data Reduction:

-

Calculate the corrected temperature rise, ΔT.

-

Using the predetermined energy equivalent of the calorimeter (from benzoic acid calibration), calculate the total heat released.

-

Apply corrections for the formation of nitric acid and the combustion of the fuse wire to find the standard internal energy of combustion, ΔcU°.

-

Convert ΔcU° to the standard enthalpy of combustion, ΔcH°.

-

Using Hess's Law and the known standard enthalpies of formation for CO₂(g) and H₂O(l), calculate the standard enthalpy of formation of 3-Iodophenylacetonitrile, ΔfH°(cr).

-

Caption: Workflow for determining the solid-phase enthalpy of formation.

Enthalpy of Sublimation via Knudsen Effusion Mass Spectrometry (KEMS)

The enthalpy of sublimation, ΔgcrH°, is the energy required for a substance to transition from the solid to the gaseous state. It connects the condensed-phase and gas-phase thermochemistry. For compounds with low volatility, like 3-Iodophenylacetonitrile, KEMS is a highly reliable technique.[8] The method involves heating a sample in a temperature-controlled effusion cell containing a small orifice. Under high vacuum, molecules effuse from the orifice into the ionization source of a mass spectrometer, and the resulting ion intensity is proportional to the substance's vapor pressure.[9][10]

-

Instrument Calibration: Calibrate the instrument using a reference compound with a well-known vapor pressure, such as benzophenone, to relate the measured ion intensity to absolute vapor pressure.

-

Sample Loading: Place a small amount of crystalline 3-Iodophenylacetonitrile into the Knudsen effusion cell.

-

Measurement:

-

Heat the cell to a starting temperature below the melting point where a detectable ion signal for the molecular ion (m/z = 243) is observed.

-

Record the ion intensity of the parent molecule at a series of discrete, stable temperatures.

-

-

Data Analysis:

-

Convert the ion intensity at each temperature (T) to vapor pressure (p).

-

Plot ln(p) versus 1/T. According to the Clausius-Clapeyron equation, this plot should be linear.

-

The enthalpy of sublimation at the mean temperature of the experiment is determined from the slope of the line (Slope = -ΔgcrH°/R, where R is the ideal gas constant).[11]

-

This value can be adjusted to the standard reference temperature of 298.15 K using heat capacity data.

-

Caption: KEMS workflow for determining the enthalpy of sublimation.

Computational Thermochemistry: A Predictive Approach

In the absence of experimental data, high-level quantum chemical calculations provide a robust and reliable alternative for determining gas-phase thermochemical properties.[12] Composite methods, such as the Gaussian-n (Gn) theories, are specifically designed to achieve "chemical accuracy" (typically within ~1 kcal/mol or ~4 kJ/mol of the experimental value).[13]

Gaussian-4 (G4) theory, for instance, approximates a very high-level calculation by combining results from several lower-level calculations with smaller and larger basis sets. This approach includes corrections for electron correlation, basis set deficiencies, and zero-point vibrational energy to yield a highly accurate gas-phase enthalpy of formation, ΔfH°(g).[13]

-

Geometry Optimization: The molecular geometry of 3-Iodophenylacetonitrile is optimized using a reliable density functional theory (DFT) method (e.g., B3LYP).

-

Frequency Calculation: A vibrational frequency analysis is performed at the same level of theory to confirm the structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE).

-

Single-Point Energy Calculations: A series of high-level single-point energy calculations are performed on the optimized geometry using methods like MP2, MP4, and CCSD(T) with progressively larger basis sets.

-

G4 Extrapolation: The G4 protocol combines these energies, adds empirical higher-level corrections, and incorporates the ZPVE to compute the total atomization energy.

-

Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298.15 K is calculated from the atomization energy using known experimental enthalpies of formation for the constituent atoms (C, H, I, N).

To illustrate the expected output, calculated thermochemical data for the isomeric 4-Iodophenylacetonitrile are available and presented below.[14] A similar G4 calculation for the 3-iodo isomer would provide the crucial gas-phase data.

| Property (4-Iodophenylacetonitrile) | Value (kJ/mol) | Source (Method) |

| ΔfH°gas | 258.36 | Cheméo (Joback)[14] |

| ΔfusH° | 16.04 | Cheméo (Joback)[14] |

| ΔvapH° | 56.19 | Cheméo (Joback)[14] |

Note: The Joback method is a group-contribution estimation method, which is less accurate than high-level ab initio calculations like G4 theory.

Data Summary and Path Forward

This guide establishes a clear pathway for the comprehensive thermochemical characterization of 3-Iodophenylacetonitrile. The following table summarizes the current state of knowledge and the recommended actions.

| Property | Status | Recommended Action |

| ΔfH°(cr) | Unknown | Experimental determination via Oxygen Bomb Calorimetry. |

| ΔgcrH° | Unknown | Experimental determination via Knudsen Effusion Mass Spectrometry. |

| ΔfH°(g) | Unknown | 1. High-accuracy computation (e.g., G4 theory). 2. Derivation from experimental data: ΔfH°(g) = ΔfH°(cr) + ΔgcrH°. |

| Cp(cr) | Unknown | Experimental determination via Differential Scanning Calorimetry (DSC). |

The thermochemical properties of 3-Iodophenylacetonitrile are essential for its effective and safe use in research and development. While experimental data is currently unavailable, this guide provides the necessary theoretical framework and detailed experimental protocols to obtain it. The synergistic use of bomb calorimetry, Knudsen effusion mass spectrometry, and high-level computational chemistry will yield a complete and validated thermochemical dataset. Undertaking this work would be a valuable contribution to the chemical community, providing foundational data for a widely used and important synthetic intermediate.

References

-

PubChem, National Center for Biotechnology Information. 2-(3-Iodophenyl)acetonitrile. [Link]

-

Cheméo. Chemical Properties of 4-Iodophenylacetonitrile (CAS 51628-12-7). [Link]

-

Wikipedia. Quantum chemistry composite methods. [Link]

-

ResearchGate. Enthalpy of sublimation of natural aromatic amino acids determined by Knudsen's effusion mass spectrometric method. [Link]

-

Curtiss, L. A., et al. "Recent Advances in Computational Thermochemistry and Challenges for the Future." Comprehensive Computational Chemistry, 1999. [Link]

-

Sunner, S., and Månsson, M., eds. Experimental Chemical Thermodynamics, Volume 1: Combustion Calorimetry. Pergamon Press, 1979. [Link]

-

NASA Technical Reports Server. Measuring Thermodynamic Properties of Metals and Alloys With Knudsen Effusion Mass Spectrometry. [Link]

-

Rassolov, V. A., et al. "Gaussian-3(G3) Theory for Molecules Containing First- and Second-Row Atoms." The Journal of Chemical Physics, vol. 109, no. 4, 1998, pp. 1229-1239. [Link]

-

Domalski, E. S. "Selected Values of Heats of Combustion and Heats of Formation of Organic Compounds Containing the Elements C, H, N, O, P, and S." Journal of Physical and Chemical Reference Data, vol. 1, no. 2, 1972, pp. 221-277. [Link]

-

Shelley, P., et al. "Measured Solid State and Sub-Cooled Liquid Vapour Pressures of Benzaldehydes Using Knudsen Effusion Mass Spectrometry." Atmosphere, vol. 11, no. 12, 2020, p. 1326. [Link]

-

ResearchGate. Knudsen effusion mass spectrometry studies on metal halides performed in 1990-2014. [Link]

-

Do, Johnathon. "Calorimetry and Finding the Heat of Combustion." YouTube, 8 Jan. 2022. [Link]

-

MSI. KEMS- Knudsen Effusion MS. [Link]

-

The Open University. CALORIMETRY: COMBUSTION OF ALCOHOLS. [Link]

-

Active Thermochemical Tables (ATcT). Acetonitrile Enthalpy of Formation. [Link]

-

OCF, University of California, Berkeley. Bomb Calorimetry and Heat of Combustion. [Link]

Sources

- 1. 3-Iodophenylacetonitrile, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. 3-Iodophenylacetonitrile, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. 3-Iodophenylacetonitrile | 130723-54-5 | Benchchem [benchchem.com]

- 4. 2-(3-Iodophenyl)acetonitrile | C8H6IN | CID 2759368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. api.pageplace.de [api.pageplace.de]

- 6. open.edu [open.edu]

- 7. ocf.berkeley.edu [ocf.berkeley.edu]

- 8. msinstruments.us [msinstruments.us]

- 9. ntrs.nasa.gov [ntrs.nasa.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Recent Advances in Computational Thermochemistry and Challenges for the Future - Impact of Advances in Computing and Communications Technologies on Chemical Science and Technology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Quantum chemistry composite methods - Wikipedia [en.wikipedia.org]

- 14. 4-Iodophenylacetonitrile (CAS 51628-12-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

Chemo-Electronic Profiling and Synthetic Utility of 3-Iodophenylacetonitrile

Executive Summary & Molecular Architecture

3-Iodophenylacetonitrile (CAS: 130723-54-5) represents a high-value bifunctional scaffold in medicinal chemistry. Unlike its unsubstituted parent (phenylacetonitrile), this molecule possesses two distinct reactive handles: a nitrile group capable of classical Pinner/Ritter transformations and reduction, and a meta-iodide moiety serving as a premium handle for transition-metal-catalyzed cross-couplings.

This guide analyzes the predicted reactivity changes induced by the meta-iodine substituent and provides validated protocols for selectively manipulating the nitrile group without compromising the aryl iodide.

Electronic Profiling: The Meta-Iodine Effect

To predict the reactivity of the nitrile group, we must quantify the electronic influence of the iodine atom at the 3-position. Using Hammett substituent constants, we can model the deviation from standard phenylacetonitrile reactivity.

-

Inductive Effect (

): Iodine is electronegative ( -

Resonance Effect (

): While iodine can donate electrons via resonance ( -

Hammett Constant (

): The Hammett constant for m-I is +0.35 . A positive value indicates electron withdrawal.

Consequences for Reactivity:

-

Increased

-Acidity: The electron-withdrawing nature stabilizes the carbanion at the benzylic position, lowering the -

Enhanced Electrophilicity: The nitrile carbon becomes more susceptible to nucleophilic attack (hydrolysis) due to the electron-deficient ring system.

Figure 1: Electronic influence of the meta-iodine substituent on the nitrile and benzylic positions.

Nucleophilic Transformations: Hydrolysis

The hydrolysis of 3-iodophenylacetonitrile is the primary route to 3-iodophenylacetic acid , a precursor for non-steroidal anti-inflammatory drugs (NSAIDs) and voltage-gated sodium channel blockers.

Mechanism & Selectivity

The meta-iodine accelerates the initial nucleophilic attack of water/hydroxide on the nitrile carbon. However, care must be taken to avoid forcing conditions that might cause dehalogenation, although aryl iodides are generally stable to standard hydrolysis conditions.

Protocol: Alkaline Hydrolysis to 3-Iodophenylacetic Acid

This protocol prioritizes yield and purity, avoiding the formation of primary amides as byproducts.

Reagents:

-

3-Iodophenylacetonitrile (1.0 eq)[1]

-

Sodium Hydroxide (NaOH), 10% aqueous solution (5.0 eq)

-

Ethanol (co-solvent to ensure solubility)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 3-iodophenylacetonitrile in Ethanol (5 mL per gram of substrate).

-

Addition: Add the 10% NaOH solution. The mixture may become biphasic initially.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes). The disappearance of the nitrile spot ( -

Workup:

-

Cool to room temperature.[2]

-

Evaporate ethanol under reduced pressure.

-

Wash the aqueous residue with diethyl ether (

) to remove unreacted neutral organics. -

Crucial Step: Acidify the aqueous layer to pH 2 using 2M HCl. A white precipitate (the acid) should form.

-

-

Isolation: Extract the acidified aqueous layer with Ethyl Acetate (

). Dry combined organics over -

Purification: Recrystallize from Hexanes/EtOAc if necessary.

Reduction Pathways: Chemoselectivity Challenges

Reducing the nitrile to a primary amine (2-(3-iodophenyl)ethan-1-amine ) presents a major chemoselectivity challenge: Preventing the hydrogenolysis (de-iodination) of the aryl iodide.

Comparative Reduction Strategies

| Method | Reagent System | Risk of De-iodination | Yield Potential | Recommendation |

| Catalytic Hydrogenation | High | Low (due to side products) | AVOID | |

| Hydride Reduction | Moderate | High | Use at | |

| Borane Reduction | Low | Excellent | PREFERRED | |

| Raney Nickel | Moderate | Good | Requires specific poisoning |

Protocol: Chemoselective Reduction using Borane-THF

This method relies on the electrophilic nature of borane, which coordinates to the nitrile nitrogen, reducing it without interacting with the aryl iodide.

Reagents:

-

3-Iodophenylacetonitrile (1.0 eq)[1]

-

Borane-Tetrahydrofuran complex (

), 1.0 M solution (2.5 eq) -

Methanol (for quenching)

-

Anhydrous THF

Methodology:

-

Setup: Flame-dry a flask and maintain under Argon/Nitrogen atmosphere.

-

Addition: Dissolve the nitrile in anhydrous THF. Cool to

. -

Reduction: Add

dropwise via syringe. The reaction is exothermic. -

Reflux: Once addition is complete, warm to room temperature, then heat to mild reflux for 3 hours.

-

Quench (The "Workup" Reaction): Cool to

. Carefully add Methanol dropwise until gas evolution ceases. -

Acid Hydrolysis: Add 2M HCl and reflux for 1 hour. Note: This step breaks the Boron-Nitrogen complex.

-

Isolation: Basify with NaOH to pH 10, extract with DCM, dry over

, and concentrate to yield the amine.

-Carbon Reactivity: Alkylation

The meta-iodine substituent increases the acidity of the benzylic protons (

Figure 2: Workflow for the alkylation of the activated α-methylene group.

Optimization Tip: To prevent over-alkylation (dialkylation), use Lithium Diisopropylamide (LDA) at

Orthogonal Reactivity: The Iodine Handle

The utility of 3-iodophenylacetonitrile lies in its ability to undergo Cross-Coupling reactions while retaining the nitrile.[3]

-

Suzuki-Miyaura Coupling: The nitrile group is stable to weak bases (

) and Pd catalysts. -

Sonogashira Coupling: Compatible, but avoid strong nucleophilic bases that might attack the nitrile.

Strategic Insight: Perform cross-coupling before hydrolysis if the target molecule requires a carboxylic acid. The acid group can interfere with many Pd-catalyzed cycles (catalyst poisoning), whereas the nitrile is generally inert to the catalytic cycle.

Safety & Handling

-

Cyanide Hazard: While the nitrile group itself is not free cyanide, metabolic processing or strong reducing conditions can release cyanide equivalents. Handle in a well-ventilated fume hood.

-

Aryl Iodide Sensitivity: Light sensitive. Store in amber vials to prevent photo-degradation (homolytic cleavage of the C-I bond).

-

Skin Irritant: 3-Iodophenylacetonitrile is a potent skin and eye irritant. Double-gloving (Nitrile) is recommended.

References

- Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews.

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

-

National Institutes of Health (PubChem). (n.d.). 2-(3-Iodophenyl)acetonitrile Compound Summary. Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Efficiency Heck Coupling of 2-(3-Iodophenyl)acetonitrile

Executive Summary

This application note details the optimized protocol for the Mizoroki-Heck cross-coupling of 2-(3-Iodophenyl)acetonitrile with activated alkenes (e.g., acrylates, styrenes). While aryl iodides are generally highly reactive, the presence of the cyanomethyl group (

This guide prioritizes Jeffery Conditions (Ligand-Free, Phase-Transfer Catalysis) as the primary methodology. These conditions offer superior turnover frequencies (TOF) for aryl iodides compared to classical phosphine-based systems, while utilizing mild bases that minimize the risk of unwanted deprotonation/alkylation at the benzylic position.

Mechanistic Principles & Substrate Analysis

Substrate Reactivity Profile

-

Electrophile: 2-(3-Iodophenyl)acetonitrile. The C-I bond is weak (

65 kcal/mol), facilitating rapid oxidative addition to Pd(0) even at moderate temperatures. -

Nucleophile: Activated alkene (e.g., Ethyl Acrylate).

-

Risk Factor: The benzylic methylene group is susceptible to base-mediated condensation or

-arylation. Strong alkoxide bases (e.g.,

The "Jeffery" Catalytic Cycle (Ligand-Free)

Unlike classical phosphine-ligated cycles, the Jeffery protocol utilizes tetraalkylammonium salts (e.g., TBAI) to stabilize anionic palladium species. This pathway is particularly effective for aryl iodides.

Key Mechanistic Advantages:

-

Supersaturation: TBAI stabilizes colloidal Pd(0) nanoparticles, acting as a reservoir for the active catalytic species.

-

Anionic Pathway: Evidence suggests the active species is an anionic palladate

, which undergoes oxidative addition faster than neutral phosphine complexes.

Figure 1: Proposed catalytic cycle for Ligand-Free Heck reaction stabilized by quaternary ammonium salts (Jeffery conditions).

Experimental Protocols

Materials & Reagents

| Reagent | Equiv. | Role | Critical Specification |

| 2-(3-Iodophenyl)acetonitrile | 1.0 | Substrate | Purity >97%; Solid |

| Ethyl Acrylate | 1.2 - 1.5 | Coupling Partner | Stabilized with MEHQ; Distill if yellow |

| Pd(OAc)₂ | 0.01 - 0.03 | Catalyst | Store in desiccator; Orange powder |

| TBAI (Tetrabutylammonium iodide) | 1.0 | Additive | Phase transfer / Nanoparticle stabilizer |

| K₂CO₃ | 2.0 | Base | Anhydrous; Finely ground |

| DMF (N,N-Dimethylformamide) | Solvent | [0.2 M] | Anhydrous (Water <0.1%) |

Primary Protocol: Jeffery Conditions (Recommended)

Best for: High yields, operational simplicity, and cost efficiency.

Step-by-Step Procedure:

-

Setup: Oven-dry a 25 mL Schlenk tube or a heavy-walled pressure vial equipped with a magnetic stir bar. Allow to cool under a stream of Nitrogen or Argon.

-

Solids Addition: Charge the vessel with:

-

2-(3-Iodophenyl)acetonitrile (1.0 mmol, 243 mg)

- (2.0 mmol, 276 mg)

-

TBAI (1.0 mmol, 369 mg)

- (0.02 mmol, 4.5 mg)

-

-

Inerting: Cap the vessel with a rubber septum. Evacuate and backfill with Nitrogen three times.

-

Liquids Addition:

-

Add anhydrous DMF (5.0 mL) via syringe.

-

Add Ethyl Acrylate (1.5 mmol, 163 µL) via syringe.

-

-

Reaction: Replace septum with a screw cap (if using pressure vial) or seal the Schlenk. Heat the mixture to 80 °C in an oil bath.

-

Note: Aryl iodides often react at lower temperatures (60-80 °C) than bromides. Do not overheat (>100 °C) to prevent nitrile degradation.

-

-

Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or HPLC at 2 hours. Reaction is typically complete within 4-6 hours.

-

Observation: The reaction mixture will turn black (colloidal Pd) over time. This is normal.

-

-

Workup:

-

Purification: Flash column chromatography (Silica gel).

-

Eluent: Gradient 0% -> 20% EtOAc in Hexanes.

-

Secondary Protocol: Classical Phosphine Conditions

Alternative for: Substrates requiring specific solubility profiles or if TBAI removal is problematic.

-

Catalyst:

(2 mol%) + -

Base: Triethylamine (

) (2.5 equiv) -

Solvent: Acetonitrile (MeCN)

-

Temp: Reflux (82 °C)

-

Note: This method generates

salt precipitates. Ensure vigorous stirring.

Workflow Visualization

Figure 2: Operational workflow for the synthesis of the coupled product.

Data Analysis & Expected Results

Representative Data (Ethyl Acrylate Coupling)

| Parameter | Value | Notes |

| Isolated Yield | 88 - 94% | High efficiency typical for Ar-I |

| Selectivity (E/Z) | >99:1 (Trans) | Thermodynamic control favors E-isomer |

| Reaction Time | 4.5 Hours | Faster than Ar-Br analogs |

| Appearance | Pale yellow oil/solid | Depends on ester chain length |

Quality Control (NMR Validation)

The formation of the trans-cinnamate derivative is confirmed by

-

Alkene Region: Look for two doublets with a coupling constant

. This large coupling constant is diagnostic for trans geometry. -

Benzylic Protons: The singlet for

should remain intact (

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Palladium Black precipitates immediately | Catalyst instability / Low ligand concentration | Ensure TBAI is present (1 equiv). If using phosphine method, increase |